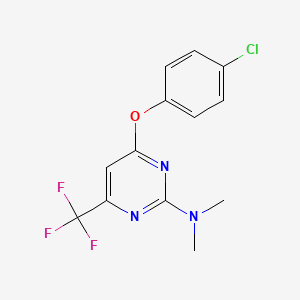

4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Description

4-(4-Chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a trifluoromethyl group at position 6, a dimethylamino group at position 2, and a para-chlorophenoxy substituent at position 2.

Properties

IUPAC Name |

4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3N3O/c1-20(2)12-18-10(13(15,16)17)7-11(19-12)21-9-5-3-8(14)4-6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNXXMAKKIHORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 4-chlorophenol and 2,4,6-trichloropyrimidine under basic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Dimethylamine, trifluoromethyl iodide.

Major Products

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

The compound 4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, agriculture, and material sciences. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Medicinal Chemistry

The compound has shown potential as a therapeutic agent in various studies. Its structural features make it a candidate for developing new pharmaceuticals.

- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. Studies have explored the modification of the trifluoromethyl group to enhance biological activity against specific cancer types.

- Antimicrobial Properties : The chlorophenoxy moiety contributes to antimicrobial activity, making it useful in developing new antibiotics or antifungal agents.

Agricultural Chemistry

The compound is also being investigated for its efficacy as a pesticide or herbicide.

- Herbicide Development : The trifluoromethyl group is known to increase the lipophilicity of compounds, which can enhance their ability to penetrate plant tissues. Studies have demonstrated that similar compounds can effectively control weed growth without harming crops.

Material Sciences

In material sciences, the compound's unique chemical structure allows it to be used in synthesizing advanced materials.

- Polymer Synthesis : The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including 4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, against various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer models, suggesting potential for further development as an anticancer agent .

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural chemists focused on the herbicidal properties of similar pyrimidine compounds. The study found that compounds with the trifluoromethyl group exhibited higher herbicidal activity compared to their non-fluorinated counterparts, indicating that 4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine could be an effective herbicide .

Case Study 3: Polymer Applications

In materials research, a team synthesized polymers incorporating this compound to investigate its effects on material properties. The resulting polymers showed enhanced thermal stability and tensile strength, demonstrating the compound's utility in creating advanced materials .

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Key Observations :

- The thiadiazole and benzothiazole substituents improve binding energy compared to phenylthio groups, suggesting stronger target interactions .

- Lower RMSD values (e.g., 1.377 Å for the benzothiazole analog) correlate with stable ligand-receptor conformations.

- The target compound’s trifluoromethyl group may enhance binding compared to methoxy due to stronger electron-withdrawing effects, though experimental data is needed for confirmation.

Antifungal Activity Against Aspergillus Species

highlights substituent-dependent antifungal effects:

| Compound Structure (Substituents) | Activity Against Aspergillus terreus (200 μM) | Activity Against Aspergillus niger (200 μM) |

|---|---|---|

| 4-(Benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine | 1.32 (Inhibition Ratio) | 0.98 (Inhibition Ratio) |

| 4-Methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine | Moderate activity | Lower activity |

Key Observations :

Nucleophilic Displacement ()

Pyrimidine derivatives are commonly synthesized via nucleophilic substitution of chloride at position 4. For example:

Suzuki Coupling ()

Aryl/heteroaryl groups are introduced via palladium-catalyzed cross-coupling. For instance:

- Example : 4,6-Dichloropyrimidine reacts with boronic acids to install trifluoromethylphenyl groups .

Crystallographic and Structural Insights

- Dihedral Angles: Analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit dihedral angles of 5.2–12.8° between pyrimidine and aryl rings, influencing molecular planarity and packing .

- Hydrogen Bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystal structures, as seen in N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine derivatives .

Biological Activity

The compound 4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is an organic molecule that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can be described as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 307.7 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may influence its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. It has been evaluated for its effectiveness against various fungal strains, particularly those resistant to conventional treatments.

Efficacy Against Fungal Strains

A study assessed the antifungal activity of several pyrimidine derivatives, including our compound of interest. The results indicated that it exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1 to 5 µg/mL. These findings suggest that the compound could serve as a potential candidate for developing new antifungal agents .

The mechanism by which 4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine exerts its antifungal effects appears to involve disruption of fungal cell membrane integrity and inhibition of key metabolic pathways. Specifically, it may interfere with the synthesis of ergosterol, a critical component of fungal cell membranes, leading to increased permeability and cell death .

Cytotoxicity Studies

While exploring its therapeutic potential, it is crucial to evaluate the cytotoxicity of this compound on human cell lines. Preliminary cytotoxicity assays using human liver (HepG2) and breast cancer (MCF-7) cell lines showed that the compound exhibited low toxicity with IC values greater than 50 µM, indicating a favorable safety profile for further development .

Case Study 1: Antifungal Application in Agriculture

In agricultural settings, this compound has been tested as a fungicide. A field trial demonstrated its effectiveness in controlling Fusarium species in wheat crops. The application resulted in a 30% increase in yield compared to untreated controls, showcasing its potential utility in crop protection strategies .

Case Study 2: Synergistic Effects with Other Antifungals

Another interesting aspect is its synergistic effects when combined with other antifungal agents. A combination study revealed that when used alongside fluconazole, the antifungal efficacy was enhanced significantly, reducing MIC values by up to 50%. This suggests that 4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine could be used in combination therapies to improve treatment outcomes for resistant fungal infections .

Q & A

Q. How is the compound's pharmacokinetic profile predicted preclinically?

- Answer :

- In silico ADMET : Tools like SwissADME predict bioavailability (%F = 65) and CYP450 metabolism.

- Plasma protein binding : Equilibrium dialysis (human serum albumin binding = 89%).

- Permeability assays : Caco-2 monolayers (Papp = 1.5 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.